molecular formula C12H17FO2 B13610508 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13610508
M. Wt: 212.26 g/mol
InChI Key: UQCJAZUOAVSDBW-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol (CAS: 1267668-35-8) is a fluorinated aromatic alcohol characterized by a 3-fluoro-4-methoxyphenyl substituent attached to a 2,2-dimethylpropan-1-ol backbone. Its molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 212.26 g/mol . The compound has been listed as discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis, regulatory compliance, or commercial demand .

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H17FO2/c1-12(2,8-14)7-9-4-5-11(15-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3

InChI Key

UQCJAZUOAVSDBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with 2,2-dimethylpropan-1-ol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like NaOH (Sodium hydroxide), KCN (Potassium cyanide)

Major Products

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Chalcone Derivatives
  • Compound : (E)-1-(3-Fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one .
  • Structural Differences : Contains a conjugated α,β-unsaturated ketone (prop-2-en-1-one) instead of the propan-1-ol backbone.
  • Synthesis: Base-catalyzed condensation (LiOH in methanol, 90% yield) .
  • Key Properties: The enone system enables π-π interactions, making chalcones relevant in medicinal chemistry (e.g., anticancer, anti-inflammatory activities).
2.2. Ammonium Ylide Precursors
  • Compound : (E)-3-(3-Fluoro-4-methoxyphenyl)-N,N-dimethylprop-2-en-1-ammonium bromide .
  • Structural Differences : Features a quaternary ammonium group and a double bond, unlike the saturated propan-1-ol structure.
  • Synthesis : Reaction with p-nitrophenyl bromoacetate in MeCN (93% yield) .
  • Key Properties : The ammonium group enhances solubility in polar solvents and enables use in asymmetric catalysis. The target compound’s alcohol group may limit such applications but improve stability.
2.3. Bromophenoxy Analogs
  • Compounds: 3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol (83% yield) . 3-(2-Bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol (96% yield) .
  • Structural Differences: Bromophenoxy substituents replace the fluoro-methoxyphenyl group.
  • Synthesis : K₂CO₃-mediated nucleophilic substitution in DMF .
  • Key Properties : Bromine’s bulkiness and electronegativity may alter steric hindrance and lipophilicity compared to fluorine. These analogs demonstrate high synthetic yields, suggesting the target compound’s synthesis could be optimized similarly.
2.4. Tolyl-Substituted Analogs
  • Compound : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .
  • Structural Differences: A non-fluorinated tolyl group replaces the fluoro-methoxyphenyl moiety.
  • Applications : Regulated by IFRA for use in fragrances (≤12% in certain categories) .
2.5. Methyl-Substituted Variants
  • Compound : 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5) .
  • Structural Differences : A single methyl group at the 2-position vs. dimethyl groups in the target compound.
  • Key Properties : Reduced steric hindrance (MW: 198.24 vs. 212.26) may increase bioavailability but decrease stability.

Data Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Applications/Notes References
Target Compound C₁₂H₁₇FO₂ 212.26 3-Fluoro-4-methoxyphenyl N/A Discontinued; potential fragrance/pharma
Chalcone Derivative C₁₇H₁₅FO₄ 318.30 Prop-2-en-1-one 90% Medicinal chemistry (e.g., anticancer)
Ammonium Ylide Precursor C₁₃H₁₆BrFNO₃ 333.18 N,N-dimethylammonium 93% Catalysis, asymmetric synthesis
3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol C₁₁H₁₅BrO₂ 271.14 2-Bromophenoxy 83% High-yield synthesis model
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 3-Tolyl N/A IFRA-regulated fragrance ingredient

Key Findings and Implications

The 2,2-dimethylpropan-1-ol backbone contributes to steric hindrance, which may limit enzymatic degradation but reduce solubility .

Synthesis Optimization: High yields (83–96%) in bromophenoxy analogs suggest that nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) could be applied to the target compound .

Potential Applications: Fluorinated alcohols are understudied in fragrance contexts but may offer unique stability and scent profiles. In pharmaceuticals, the dimethyl group could improve metabolic stability compared to methyl-substituted variants .

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